piperidine-2-carboxylic acid
Overview
Description
Piperidine-2-carboxylic acid, also known as pipecolic acid, is an organic compound with the formula HNC₅H₉CO₂H. It is a carboxylic acid derivative of piperidine and is classified as an amino acid, although it is not genetically encoded. This compound is chiral, with the S-stereoisomer being more common. This compound is a colorless solid and is biosynthesized from lysine .
Scientific Research Applications
Piperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It plays a role in the biosynthesis of certain natural products and secondary metabolites.
Industry: It is used in the production of pharmaceuticals and as a reagent in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Piperidine-2-carboxylic acid can be synthesized through various methods. One common synthetic route involves the cyclization of lysine. Another method includes the hydrogenation of pyridine derivatives. The reaction conditions typically involve the use of catalysts such as nickel or palladium under hydrogen gas .
Industrial Production Methods: Industrial production of this compound often employs enzymatic synthesis. For example, the conversion of L-lysine to L-pipecolic acid using specific enzymes has been documented. This method is advantageous due to its high specificity and yield .
Chemical Reactions Analysis
Types of Reactions: Piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pipecolic acid derivatives.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of nickel or palladium catalysts is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted piperidines and pipecolic acid derivatives .
Mechanism of Action
The mechanism of action of piperidine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to DNA via intercalation, affecting gene expression and cellular processes. This binding can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, it can modulate various signaling pathways, including the PI3K/Akt and NF-κB pathways .
Comparison with Similar Compounds
Piperidine-2-carboxylic acid is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
Proline: Another amino acid with a similar cyclic structure but different biological functions.
Homoproline: A homolog of proline with an additional methylene group.
Piperidine: The parent compound of this compound, lacking the carboxyl group.
These compounds share structural similarities but differ in their chemical reactivity and biological roles .
Properties
IUPAC Name |
piperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)/i6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEACLLIILLPRG-PTQBSOBMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(C1)[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584037 | |
Record name | Piperidine-2-(~13~C)carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287389-44-0 | |
Record name | Piperidine-2-(~13~C)carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-Pipecolinic acid-carboxy-13C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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